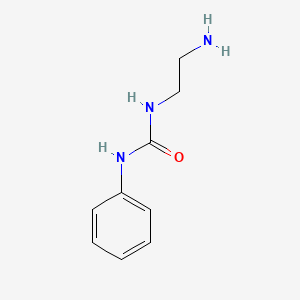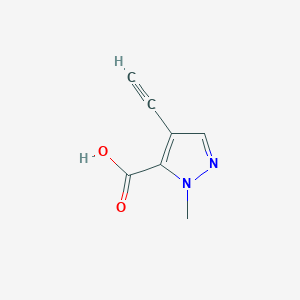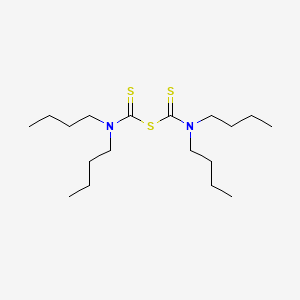
Bis(dibutylthiocarbamoyl) sulfide
描述
Synthesis Analysis
The synthesis of similar compounds, such as Bis(dimethylthiocarbamyl) sulfide, involves the reaction of amines with carbon disulfide in a basic or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .科学研究应用
Chemical Vapor Deposition of Thin Films
Bis(dibutyldithiocarbamato)metal complexes, including those related to bis(dibutylthiocarbamoyl) sulfide, have been utilized as precursors for the growth of thin films of cadmium sulfide (CdS) and zinc sulfide (ZnS) through aerosol-assisted chemical vapor deposition. These thin films are analyzed for their photoconducting properties, which are valuable in structured surface applications (Wattoo et al., 2011).
Self-Healing Elastomers
Innovative self-healing poly(urea-urethane) elastomers have been developed using aromatic disulfide metathesis, a dynamic covalent chemistry that operates at room temperature. Bis(4-aminophenyl) disulfide, akin to bis(dibutylthiocarbamoyl) sulfide, acts as a dynamic crosslinker in these materials, enabling them to heal quantitatively at room temperature without any external catalyst or intervention, showcasing the potential of disulfide compounds in creating advanced materials (Rekondo et al., 2014).
Electrosynthesis of Disulfides
Bis(dialkylthiocarbamoyl) disulfides, closely related to bis(dibutylthiocarbamoyl) sulfide, have been directly synthesized from dialkylamines and carbon disulfide via electrosynthesis. This process demonstrates the efficiency of using electrolysis in a two-layer system of solvents for producing disulfides, highlighting the synthetic versatility of such compounds (Torii et al., 1978).
Catalyst Activation for Hydrodesulfurization
Organic sulfur compounds like bis-(1,1,3,3-tetramethylbutyl)-polysulfide, which share functional similarities with bis(dibutylthiocarbamoyl) sulfide, have been explored as novel sulfiding agents for hydrodesulfurization catalysts. This research emphasizes the role of sulfiding agents in enhancing the catalytic activity for hydrodesulfurization, underlining the industrial significance of such sulfur compounds (Yamada et al., 2001).
安全和危害
属性
IUPAC Name |
dibutylcarbamothioyl N,N-dibutylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2S3/c1-5-9-13-19(14-10-6-2)17(21)23-18(22)20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOJDCQCOZOLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)SC(=S)N(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018990 | |
| Record name | Bis(dibutylthiocarbamoyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dibutylthiocarbamoyl) sulfide | |
CAS RN |
93-73-2 | |
| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N′,N′-tetrabutyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(dibutylthiocarbamoyl) sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(dibutylthiocarbamoyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(DIBUTYLTHIOCARBAMOYL) SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ2UHF6K52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




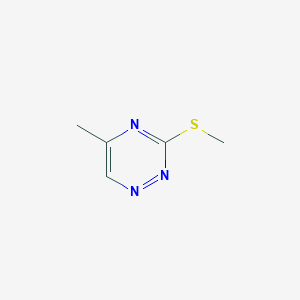

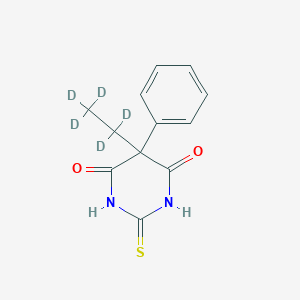
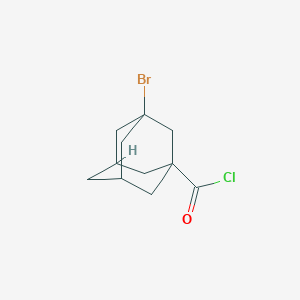



![7-chlorothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B1626354.png)



